molecular formula C9H13NO3S B3375492 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1104473-32-6

3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3375492
CAS No.: 1104473-32-6
M. Wt: 215.27 g/mol
InChI Key: AQJBTFLUVKYQEE-UHFFFAOYSA-N
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Description

3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound characterized by a thiazolidine ring, which includes both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and scalability. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are often employed to enhance the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives .

Scientific Research Applications

3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can bind to proteins and enzymes, modulating their activity. This interaction often involves the formation of stable thiazolidine rings, which can protect functional groups or enhance the stability of the conjugated molecules .

Comparison with Similar Compounds

  • 2-Ethylthiazolidine-4-carboxylic acid
  • Thiazolidin-4-one derivatives
  • Thiazolidine-2,4-dione

Comparison: 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid is unique due to its cyclobutylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the stability of its derivatives compared to other thiazolidine compounds .

Properties

IUPAC Name

3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-8(6-2-1-3-6)10-5-14-4-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBTFLUVKYQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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